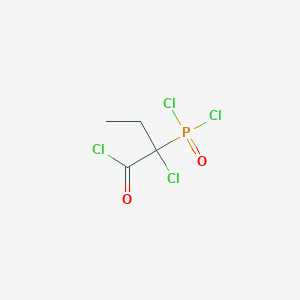
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is a chemical compound with the molecular formula C4H5Cl4O2P. It contains 16 atoms: 5 hydrogen atoms, 4 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 4 chlorine atoms . This compound is known for its reactivity and is used in various chemical processes and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride typically involves the chlorination of butanoyl chloride derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently chlorinated to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations. This allows for the efficient and consistent production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Bases: Such as sodium ethoxide for elimination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while elimination reactions can produce alkenes.
Aplicaciones Científicas De Investigación
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2-(dichlorophosphoryl)butanoyl chloride involves its reactivity with nucleophiles and bases. The compound can act as an electrophile, reacting with nucleophiles to form substitution products. In elimination reactions, the compound can lose a leaving group to form alkenes. The specific molecular targets and pathways involved depend on the nature of the reacting species and the conditions used.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobutyryl chloride: A related compound with similar reactivity but lacking the dichlorophosphoryl group.
2-Chloro-2-methylbutane: Another similar compound that undergoes similar types of reactions but has a different molecular structure.
Uniqueness
2-Chloro-2-(dichlorophosphoryl)butanoyl chloride is unique due to the presence of the dichlorophosphoryl group, which imparts distinct reactivity and properties. This makes it valuable in specific chemical processes and research applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
55004-29-0 |
|---|---|
Fórmula molecular |
C4H5Cl4O2P |
Peso molecular |
257.9 g/mol |
Nombre IUPAC |
2-chloro-2-dichlorophosphorylbutanoyl chloride |
InChI |
InChI=1S/C4H5Cl4O2P/c1-2-4(6,3(5)9)11(7,8)10/h2H2,1H3 |
Clave InChI |
IVTVMRQGMBERFV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(=O)Cl)(P(=O)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-Trimethylbicyclo[3.2.0]hept-2-ene](/img/structure/B14641338.png)
![Benzonitrile, 4-[[4-(octyloxy)phenyl]azo]-](/img/structure/B14641340.png)
![3-(Hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridine-2(3H)-thione](/img/structure/B14641356.png)
![Benzene, 1,1'-thiobis[4-[(4-nitrophenyl)thio]-](/img/structure/B14641359.png)



![Copper, [(trimethylsilyl)ethynyl]-](/img/structure/B14641384.png)
![7,8,10-Trimethyl-3-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14641392.png)




